molecular formula C17H18N2O5 B11597234 4-methoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide

4-methoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B11597234
M. Wt: 330.33 g/mol
InChI Key: OVFHTWKRLNDDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N’-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide is an organic compound with the molecular formula C17H18N2O5 This compound is characterized by its complex structure, which includes methoxy groups, phenoxy groups, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps. One common approach is the reaction of 4-methoxybenzenecarboximidamide with 2-methoxyphenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N’-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Methoxy-N’-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N’-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N’-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its combination of methoxy, phenoxy, and benzenecarboximidamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C17H18N2O5/c1-21-13-9-7-12(8-10-13)17(18)19-24-16(20)11-23-15-6-4-3-5-14(15)22-2/h3-10H,11H2,1-2H3,(H2,18,19)

InChI Key

OVFHTWKRLNDDGE-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2OC)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.